L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan
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Overview
Description
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan is a complex peptide compound It is composed of several amino acids, including valine, ornithine, asparagine, serine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: Similar structure but with phenylalanine instead of asparagine and tryptophan.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine: Contains glycine and glutamine instead of asparagine, serine, and tryptophan.
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-seryl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of valine, ornithine, asparagine, serine, and tryptophan makes it a valuable compound for various research applications.
Properties
CAS No. |
348635-61-0 |
---|---|
Molecular Formula |
C29H44N10O8 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H44N10O8/c1-14(2)23(31)27(45)36-18(8-5-9-34-29(32)33)24(42)37-19(11-22(30)41)25(43)39-21(13-40)26(44)38-20(28(46)47)10-15-12-35-17-7-4-3-6-16(15)17/h3-4,6-7,12,14,18-21,23,35,40H,5,8-11,13,31H2,1-2H3,(H2,30,41)(H,36,45)(H,37,42)(H,38,44)(H,39,43)(H,46,47)(H4,32,33,34)/t18-,19-,20-,21-,23-/m0/s1 |
InChI Key |
HOIFVCOSCDIILW-JSSYZSAGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
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